![molecular formula C13H10N2O2S B2832923 5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 17537-76-7](/img/structure/B2832923.png)
5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a heterocyclic compound that belongs to the class of organic compounds known as 2,3-diphenylfurans . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves the incorporation of active moieties such as halo compound, pyrazolo, pyrano, pyrimido, pyrido-derivatives with active methylene group in thiobarbituric acid derivatives . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one” is characterized by the presence of a thieno[2,3-d]pyrimidin-4-one core, which is a five-membered heteroaromatic compound containing a sulfur atom at one position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve base-catalyzed two-step formation of 2-arylidene cyanomethyl 1,3-benzothiazoles via a Knoevenagel condensation between 2-cyanomethyl-1,3-benzothiazol and aldehydes, followed by [4+1] cycloaddition of benzoyl cyanide .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The synthesis of hexahydropyrimido[4,5-d]pyrimidine derivatives, including this compound, has been explored for their anticancer properties . Specifically, the hetero-aromatic pyrazole-substituted variant exhibited significant anticancer activity against various cell lines. Further studies on its mechanism of action and potential as an anticancer agent are warranted.
Antimicrobial Properties
The synthesized motifs were evaluated for antimicrobial activity against selected bacterial and fungal strains. Notably, compounds with electron-withdrawing group (EWG) substituted aldehydes (such as 4-NO2, 3-NO2, and 2-Cl) demonstrated good antimicrobial efficacy . Investigating their mode of action and potential clinical applications could be valuable.
Drug-Likeness and ADMET Studies
Compound 4a, one of the derivatives, passed drug-likeness and ADME (absorption, distribution, metabolism, excretion) properties. It exhibited fewer toxic properties and potent inhibitory potential against RIPK2 (receptor-interacting serine/threonine-protein kinase 2) with significant binding affinity . Further optimization and in vivo studies are essential.
Dihydrofolate Reductase (DHFR) Inhibition
While not directly studied for this compound, related pyrimido[4,5-d]pyrimidines have shown DHFR inhibition, which is relevant in cancer therapy . Investigating its interaction with DHFR could provide insights into its potential as an antitumor agent.
Antifungal Activity
Although not specifically reported for this compound, similar derivatives have demonstrated antifungal activity against various fungal strains . Further exploration of its efficacy against specific pathogens is warranted.
Inhibitors for EGFR (Epidermal Growth Factor Receptor)
Recent studies have reported the synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones as selective inhibitors for EGFR . While not directly related to our compound, understanding its structural features and potential interactions with EGFR could be valuable.
Wirkmechanismus
Target of Action
Similar pyrimidine derivatives have shown promising activity as antimicrobial agents and in-vitro cytotoxicity .
Mode of Action
It’s known that many pyrimidine derivatives exhibit their biological activities through interactions with various cellular targets, leading to changes in cellular processes .
Biochemical Pathways
Similar pyrimidine derivatives have been shown to inhibit the growth of various cell lines, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The degree of lipophilicity of similar compounds allows them to diffuse easily into cells , which could impact their bioavailability.
Result of Action
Similar pyrimidine derivatives have shown concentration-dependent biological activities, including broad-spectrum antimicrobial activity and in-vitro cytotoxic efficacy against normal and cancerous cells .
Zukünftige Richtungen
The future directions for “5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one” and similar compounds could involve the synthesis and investigation of new structural prototypes with more effective pharmacological activity . The development of new therapies using these compounds is a topic of interest in medicinal chemistry .
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-17-9-4-2-8(3-5-9)10-6-18-13-11(10)12(16)14-7-15-13/h2-7H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWRNMKIIYUFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
CAS RN |
17537-76-7 |
Source


|
| Record name | 5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine](/img/structure/B2832842.png)

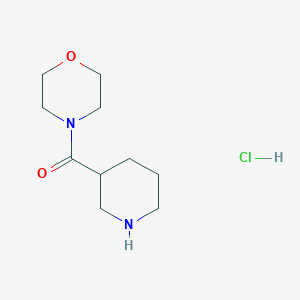
![1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride](/img/no-structure.png)

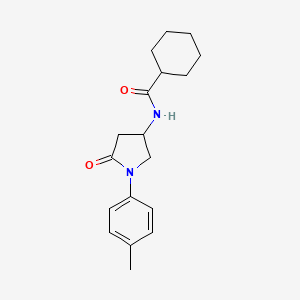
![6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2832852.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-chloropropanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2832853.png)
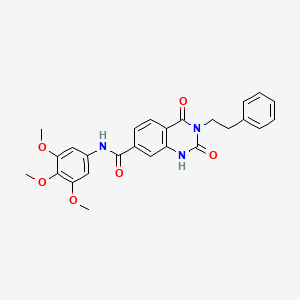
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(6-methylpyridin-2-yl)propanoic acid](/img/structure/B2832859.png)
![N-(3-chloro-4-methoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2832860.png)
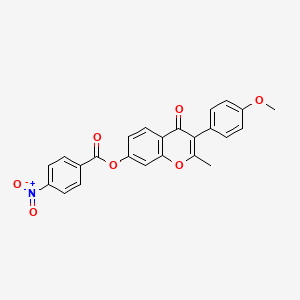
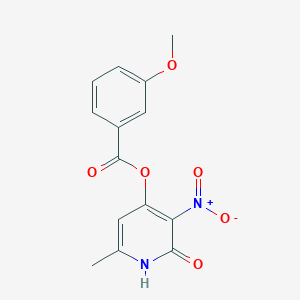
![Methyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2832863.png)